2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
CAS No.: 184839-29-0
Cat. No.: VC21267691
Molecular Formula: C11H6F2N2S
Molecular Weight: 236.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184839-29-0 |
|---|---|
| Molecular Formula | C11H6F2N2S |
| Molecular Weight | 236.24 g/mol |
| IUPAC Name | 2-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile |
| Standard InChI | InChI=1S/C11H6F2N2S/c12-7-2-1-3-8(13)11(7)9-6-16-10(15-9)4-5-14/h1-3,6H,4H2 |
| Standard InChI Key | DDMZUCDCCOSIMM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C2=CSC(=N2)CC#N)F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C2=CSC(=N2)CC#N)F |
Introduction
Synthesis and Preparation
The synthesis of 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile would likely involve a multi-step process, starting with the formation of the thiazole ring, followed by the introduction of the difluorophenyl group and finally the acetonitrile moiety. Common methods for synthesizing thiazoles include condensation reactions between thioamides and haloketones or aldehydes. The introduction of the difluorophenyl group could be achieved through cross-coupling reactions, while the acetonitrile group might be added via a nucleophilic substitution or a cyanation reaction.
Biological and Chemical Activities
While specific biological activity data for 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is not available, compounds with similar structures have shown promise in various biological applications:
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Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties, with some showing significant activity against bacterial and fungal pathogens .
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Anticancer Activity: Certain thiazole-based compounds have demonstrated anticancer potential, often through mechanisms involving cell cycle disruption or inhibition of key enzymes .
Potential Applications
Given its structural features, 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile could be explored for applications in:
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Pharmaceuticals: As a potential lead compound for drug development, particularly in areas where thiazole derivatives have shown efficacy.
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Materials Science: The presence of fluorine and the nitrile group might confer interesting physical properties, such as stability or reactivity, useful in material synthesis.
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